1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a unique fused ring system that includes both a pyrazole and a pyridine ring, characterized by the presence of a 3-methylbutyl group at the 1-position of the pyrazole and a carboxylic acid group at the 5-position of the pyridine. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is identified by its unique Chemical Abstracts Service number (CAS No. 1131912-88-3) and molecular formula (C₈H₉N₃O₂). It is classified as an organic compound with significant relevance in pharmaceutical research due to its structural properties that may confer biological activity.
The synthesis of 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step synthetic routes. A common approach includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Optimized reaction times and purification processes such as recrystallization or chromatography are critical for isolating the desired product.
This structure exhibits characteristics typical of pyrazolo[3,4-b]pyridines, including nitrogen atoms integrated into both rings which can influence reactivity and biological activity.
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity profile is influenced by the electron-withdrawing effects of the carboxylic acid group and the electron-donating properties of the nitrogen atoms in the pyrazole ring. These interactions can lead to diverse reaction pathways useful in synthetic organic chemistry.
The mechanism of action for compounds like 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrazolo[3,4-b]pyridines show potential as anticancer agents and modulators of various signaling pathways in cells .
Relevant data from various studies indicate that these properties contribute to its utility in laboratory settings .
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific applications:
Pyrazolo[3,4-b]pyridines represent a pharmaceutically significant chemotype characterized by a fused bicyclic system that mimics purine nucleobases. This structural analogy enables interactions with diverse biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors [3]. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific references (including 2,400 patents) underscoring their therapeutic relevance [3]. The scaffold’s versatility stems from five modifiable positions (N1, C3, C4, C5, C6), enabling extensive structure-activity relationship (SAR) exploration.
Notably, N1 alkylation—exemplified by the 3-methylbutyl substituent in this compound—enhances metabolic stability and modulates lipophilicity. Computational analyses confirm the dominance of the 1H-tautomer over the 2H-form by ~9 kcal/mol, ensuring aromaticity across both rings and predictable binding geometries [3]. Bioactivity studies reveal that pyrazolo[3,4-b]pyridine derivatives exhibit:
Table 2: Biomedical Applications of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity | Molecular Targets | Structural Features Enabling Activity |
---|---|---|
Anticancer | Tyrosine kinases, CDKs | C3 amino/hydroxy groups; N1 aryl/alkyl chains |
Anti-inflammatory | PDE4, p38 MAPK | C6 heterocycles; C5 polar substituents |
Neuroprotective | Adenosine receptors, cholinesterases | C4 carbonyl; small N1 alkyl groups |
The C5-carboxylic acid group in 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid critically influences its physicochemical behavior and molecular interactions. This moiety enhances water solubility through salt formation (e.g., sodium or ammonium carboxylates) and provides a handle for bioconjugation or prodrug design [7] [10]. The carboxylic acid’s electron-withdrawing nature also modulates the π-electron density of the pyridine ring, affecting binding affinity to enzymatic pockets requiring polarized interactions [7].
Synthetically, the carboxylic acid serves as a precursor for derivatization:
Comparative studies highlight that C5-carboxylic acid derivatives exhibit distinct pharmacological profiles versus halogenated or amino-substituted analogs. For instance, while 4-chloro-1H-pyrazolo[3,4-b]pyridine favors nucleophilic displacement reactions, the carboxylic acid enables ionic or hydrogen-bonding interactions critical for target engagement [7].
Table 3: Influence of C5 Substituents on Pyrazolo[3,4-b]pyridine Properties
C5 Substituent | Key Properties | Bioactivity Implications |
---|---|---|
Carboxylic acid (-COOH) | High TPSA (68 Ų); pKa ~4.2; forms salts | Enhanced solubility; target recognition via H-bonding |
Methyl ester (-COOCH₃) | Reduced polarity; LogP ↑ | Improved cell penetration; prodrug potential |
Amino (-NH₂) | Strong H-bond donor/acceptor; basic pKa | DNA intercalation; kinase hinge binding |
Chloro (-Cl) | Electrophilic center; moderate LogP | Cross-coupling reactions; irreversible inhibition |
The synthesis of pyrazolo[3,4-b]pyridines dates to 1908, when Ortoleva prepared the first monosubstituted derivative (C3-phenyl) via iodine-catalyzed cyclization of diphenylhydrazone and pyridine [3]. Methodologies evolved significantly in 1911, when Bulow generated N1-phenyl-3-methyl analogs using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones under acidic conditions—a strategy that remains widely employed [3].
N1 alkylation gained prominence as a regioselectivity control tactic, preventing tautomeric ambiguities and enhancing pharmacokinetic properties. Database analyses reveal that >30% of known 1H-pyrazolo[3,4-b]pyridines carry an N1-methyl group, while branched alkyl chains (e.g., 3-methylbutyl) constitute ~23% of substitutions [3]. The 3-methylbutyl group specifically balances lipophilicity (LogP 2.17) and steric bulk, potentially optimizing tissue penetration and off-target selectivity.
Synthetic routes to N1-alkylated variants like 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid include:
Table 4: Prevalence of N1 Substituents in 1H-Pyrazolo[3,4-b]pyridines
N1 Substituent | Approximate Prevalence (%) | Representative Synthetic Method |
---|---|---|
Methyl | 30 | Dimethyl sulfate/alkyl iodide alkylation |
Unsubstituted (1H) | 20 | Tautomerism of unalkylated precursors |
Phenyl | 15 | Ullmann condensation or Buchwald-Hartwig amination |
Other alkyl (e.g., 3-methylbutyl) | 23 | SN₂ reaction with alkyl halides |
Heteroaryl | 12 | Transition-metal-catalyzed cross-coupling |
The integration of branched alkyl chains like 3-methylbutyl reflects medicinal chemists’ efforts to fine-tune steric occupancy and hydrophobic parameters without excessive molecular weight inflation. This evolution underscores the scaffold’s adaptability in addressing contemporary drug discovery challenges.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: